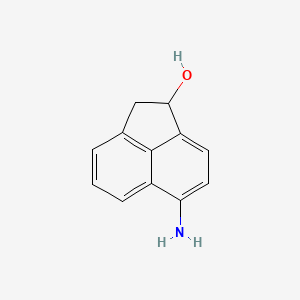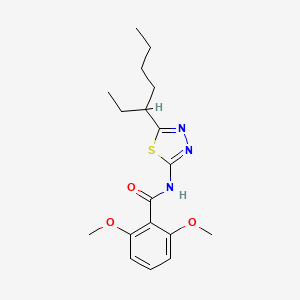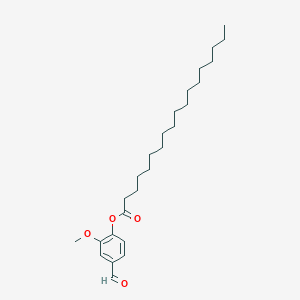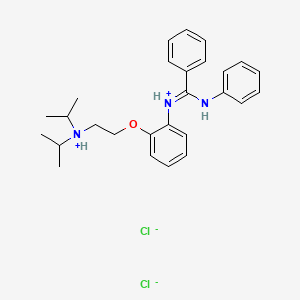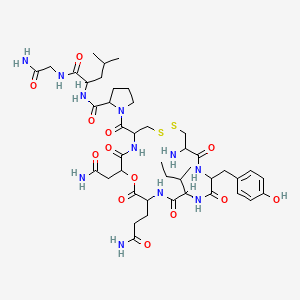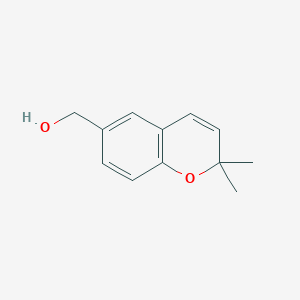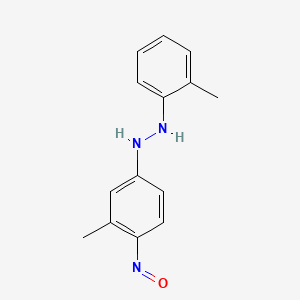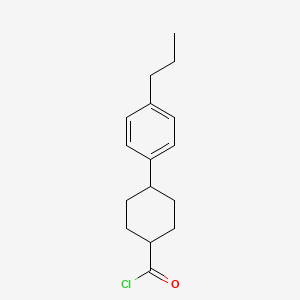
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C16H21ClO It is a derivative of cyclohexane, featuring a propylphenyl group and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(4-Propylphenyl)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
4-(4-Propylphenyl)cyclohexanone+SOCl2→4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
化学反応の分析
Types of Reactions
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce the acyl chloride to an alcohol.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 4-(4-Propylphenyl)cyclohexanol.
Hydrolysis: Formation of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid.
科学的研究の応用
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 4-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Ethylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Butylphenyl)cyclohexane-1-carbonyl chloride
Uniqueness
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the propyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
85230-05-3 |
|---|---|
分子式 |
C16H21ClO |
分子量 |
264.79 g/mol |
IUPAC名 |
4-(4-propylphenyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3 |
InChIキー |
BZAQZVDKSWINPS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


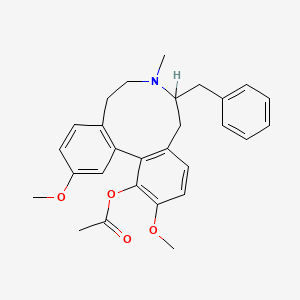
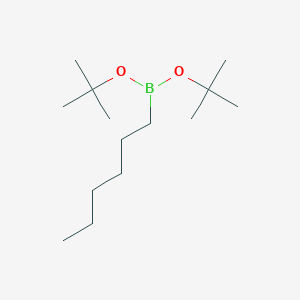
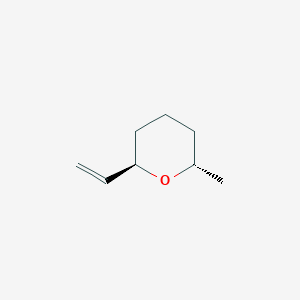


![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
